molecular formula C14H15N3O3 B6497348 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide CAS No. 944734-56-9

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No. B6497348
CAS RN: 944734-56-9
M. Wt: 273.29 g/mol
InChI Key: MLRNBNGYHGNQBT-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminopyridine . 2-Aminopyridine is an organic compound with the formula H2NC5H4N. It is one of three isomeric aminopyridines and is a colorless solid that is used in the production of various drugs .


Synthesis Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .


Molecular Structure Analysis

The molecular structure of 2-aminopyridine, a related compound, is H2NC5H4N . It is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules .


Chemical Reactions Analysis

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .


Physical And Chemical Properties Analysis

2-Aminopyridine is a colorless solid with a melting point of 59 to 60 °C and a boiling point of 210 °C . It is soluble in water .

Scientific Research Applications

ACAP has been studied for a variety of scientific applications. It has been used as a ligand for metal ions, such as nickel, cobalt, and iron, in catalytic systems. It has also been used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. ACAP has also been studied for its potential use in the synthesis of novel heterocyclic compounds, as well as its ability to form stable complexes with metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using ACAP in laboratory experiments include its low cost, its availability as a solid, and its ability to form stable complexes with metal ions. Additionally, ACAP has a low toxicity profile and is not known to be carcinogenic. The main limitation of using ACAP in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of ACAP are numerous, and there are many possible future directions for research. These include further studies into its potential use as an antioxidant, its potential use in the synthesis of novel heterocyclic compounds, and its ability to form stable complexes with metal ions. Additionally, further research into its antifungal activity and its potential use as a catalyst in organic synthesis is warranted. Finally, further studies into its potential use as a drug delivery system are needed.

Synthesis Methods

ACAP can be synthesized through a variety of methods. The most common method involves the reaction of 2,4-dimethoxyphenylacetonitrile and pyridine-3-carboxylic acid in the presence of a base such as sodium hydroxide. This method yields a product with a purity of up to 95%. Other methods of synthesis include the reaction of 2,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride, and the reaction of 2,4-dimethoxyphenylacetonitrile with trimethylsilyl chloride and pyridine.

Safety and Hazards

2-Aminopyridine has several hazard statements including H301, H311, H312, H315, H319, H335, H411 . The acute toxicity is indicated by the LD50 = 200 mg/kg (rat, oral) .

properties

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRNBNGYHGNQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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